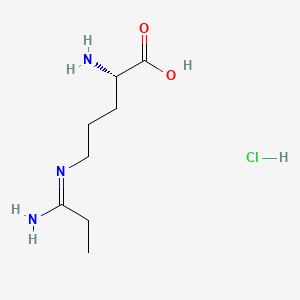

Methyl-L-NIO hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-(1-aminopropylideneamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2.ClH/c1-2-7(10)11-5-3-4-6(9)8(12)13;/h6H,2-5,9H2,1H3,(H2,10,11)(H,12,13);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADRJPGCWHNIBW-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NCCCC(C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=NCCC[C@@H](C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Methyl-L-NIO Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-L-NIO hydrochloride (N5-(1-iminopropyl)-L-ornithine, monohydrochloride) is a competitive inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the synthesis of nitric oxide (NO) from L-arginine. NO is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes. Consequently, inhibitors of NOS isoforms (neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)) are valuable tools in experimental medicine and potential therapeutic agents. This technical guide provides a comprehensive overview of the mechanism of action of Methyl-L-NIO hydrochloride, including its inhibitory kinetics, isoform selectivity, and the experimental protocols used for its characterization.

Introduction to Nitric Oxide Synthase and its Inhibition

Nitric oxide (NO) is a pleiotropic signaling molecule that plays a crucial role in neurotransmission, vasodilation, and the immune response.[1] It is synthesized by a family of three distinct nitric oxide synthase (NOS) isoforms:

-

Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, it is involved in synaptic plasticity and neuronal signaling.

-

Endothelial NOS (eNOS or NOS-3): Predominantly expressed in the endothelium, it regulates vascular tone and blood pressure.

-

Inducible NOS (iNOS or NOS-2): Its expression is induced in various cell types by inflammatory stimuli, leading to the production of large amounts of NO involved in host defense and inflammation.

The overproduction of NO by any of the NOS isoforms has been implicated in various pathological conditions, including neurodegenerative diseases, septic shock, and inflammatory disorders. This has driven the development of NOS inhibitors as potential therapeutic agents.[2][3] Methyl-L-NIO hydrochloride belongs to a class of arginine-based inhibitors that compete with the natural substrate, L-arginine, for binding to the active site of the enzyme.[2]

Mechanism of Action of Methyl-L-NIO Hydrochloride

Methyl-L-NIO acts as a competitive inhibitor of nitric oxide synthase.[2] Its mechanism of action is centered on its ability to bind to the active site of the NOS enzyme, thereby preventing the binding and subsequent oxidation of the endogenous substrate, L-arginine.

Competitive Inhibition

As an L-arginine analog, Methyl-L-NIO competes directly with L-arginine for the substrate-binding site on the NOS enzyme. The binding of Methyl-L-NIO to the active site is a reversible process. The inhibitory effect can be overcome by increasing the concentration of the substrate, L-arginine.

Isoform Selectivity

Studies have shown that Methyl-L-NIO and its close analog, ethyl-L-NIO, are more potent inhibitors of nNOS compared to eNOS or iNOS. However, when evaluated on a K_i/K_m basis, neither inhibitor demonstrates biologically significant selectivity for nNOS over eNOS. Interestingly, both compounds exhibit a modest selectivity for iNOS over the constitutive isoforms (nNOS and eNOS).[2] It has also been noted that a 10-fold higher concentration of Methyl-L-NIO is required to produce the same level of inactivation as its parent compound, L-NIO.[2]

Quantitative Data on Inhibitory Activity

The inhibitory potency of Methyl-L-NIO and its related compounds is typically quantified by determining their inhibition constant (K_i) and, in the case of mechanism-based inactivators, the rate of inactivation (k_inact) and the inactivator concentration that gives half-maximal rate of inactivation (K_I). The following table summarizes the available quantitative data for L-NIO, the parent compound of Methyl-L-NIO, and the related compound L-VNIO.

| Compound | NOS Isoform | K_i (μM) | k_inact (min⁻¹) | K_I (μM) | Reference |

| L-NIO | nNOS | 1.7 | - | - | [4] |

| eNOS | 3.9 | - | - | [4] | |

| iNOS | 3.9 | - | - | [4] | |

| L-VNIO | nNOS | 0.1 | 0.078 | 0.09 | [3] |

| eNOS | - | Requires 20-fold higher concentration than for nNOS | - | [3] | |

| iNOS | Not inactivated | - | - | [3] |

Signaling Pathways and Experimental Workflows

Nitric Oxide Synthesis and Inhibition Pathway

The following diagram illustrates the canonical pathway of nitric oxide synthesis from L-arginine by NOS and the point of inhibition by Methyl-L-NIO.

References

- 1. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

basic properties of Methyl-L-NIO hydrochloride

An In-depth Technical Guide to Methyl-L-NIO Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-L-NIO hydrochloride, with the chemical name N5-(1-iminopropyl)-L-ornithine monohydrochloride, is a notable small molecule inhibitor primarily investigated for its effects on nitric oxide (NO) signaling pathways. It functions as a competitive inhibitor of Nitric Oxide Synthase (NOS) and has also been identified as a potential inhibitor of dimethylarginine dimethylaminohydrolase (DDAH).[1][2][] This dual-action mechanism suggests its potential as a tool for modulating NO-dependent physiological and pathophysiological processes. This document provides a comprehensive overview of its fundamental properties, mechanism of action, quantitative data, and relevant experimental methodologies.

Core Physicochemical Properties

Methyl-L-NIO hydrochloride is a crystalline solid at room temperature.[] Its identification and core properties are summarized below.

| Property | Value | Reference |

| CAS Number | 150403-96-6 | [4][5] |

| Molecular Formula | C₈H₁₇N₃O₂•HCl | [4][5] |

| Molecular Weight | 223.70 g/mol | [4][5] |

| IUPAC Name | (2S)-2-Amino-5-(1-aminopropylideneamino)pentanoic acid hydrochloride | [] |

| Synonyms | N5-(1-iminopropyl)-L-ornithine, monohydrochloride | [][4] |

| Appearance | Crystalline Solid | [] |

| Purity | ≥98% | [] |

| Storage | Desiccate at -20°C | [6] |

Mechanism of Action

Methyl-L-NIO hydrochloride exerts its biological effects primarily through the inhibition of two key enzymes involved in nitric oxide regulation: Nitric Oxide Synthase (NOS) and Dimethylarginine Dimethylaminohydrolase (DDAH).

Direct Inhibition of Nitric Oxide Synthase (NOS)

The principal mechanism of Methyl-L-NIO is the competitive inhibition of all three isoforms of Nitric Oxide Synthase (nNOS, eNOS, and iNOS).[1] NOS enzymes catalyze the five-electron oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.[][7] By competing with the endogenous substrate L-arginine, Methyl-L-NIO effectively blocks this conversion, thereby reducing NO production.[]

While it is a more potent inhibitor of the neuronal (nNOS) and inducible (iNOS) isoforms compared to the endothelial (eNOS) isoform, it does not display significant biological selectivity for nNOS over eNOS when evaluated on a Kᵢ/Kₘ basis.[1] It does, however, show a modest selectivity for iNOS over the constitutive isoforms (nNOS and eNOS).[1]

Figure 1: Competitive inhibition of Nitric Oxide Synthase by Methyl-L-NIO.

Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH)

Methyl-L-NIO is also a potential selective inhibitor of human DDAH (hDDAH), with a reported IC₅₀ of 70 μM.[2] DDAH is responsible for the metabolic clearance of endogenous NOS inhibitors, primarily asymmetric dimethylarginine (ADMA) and N-monomethyl-L-arginine (L-NMMA).[7] By inhibiting DDAH, Methyl-L-NIO can lead to an accumulation of these endogenous inhibitors, which in turn would further suppress NOS activity. This indirect mechanism complements its direct competitive inhibition of NOS.

Figure 2: Indirect NOS modulation via DDAH inhibition by Methyl-L-NIO.

Quantitative Biological Data

The inhibitory activity of Methyl-L-NIO hydrochloride has been quantified against both its primary and secondary targets.

| Target Enzyme | Parameter | Value | Concentration | Reference |

| hDDAH | IC₅₀ | 70 μM | N/A | [2] |

| nNOS | % Inhibition | 77% | 100 μM | [2] |

| % Inhibition | 100% | 1 mM | [2] | |

| eNOS | % Inhibition | 20% | 100 μM | [2] |

| % Inhibition | 85% | 1 mM | [2] | |

| iNOS | % Inhibition | 72% | 100 μM | [2] |

Note: For context, the related but distinct compound L-NIO is a non-selective NOS inhibitor with Kᵢ values of 1.7 μM (nNOS), 3.9 μM (eNOS), and 3.9 μM (iNOS).[8][9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below is a representative protocol for assessing the inhibitory activity of compounds against NOS.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol is a standard method for determining NOS activity by measuring the conversion of radiolabeled L-arginine to L-citrulline. It is adapted from established procedures for other NOS inhibitors like L-NAME.[11]

Objective: To quantify the inhibitory effect of Methyl-L-NIO hydrochloride on NOS isoform activity.

Materials:

-

Purified nNOS, eNOS, or iNOS enzyme

-

[¹⁴C]-L-arginine

-

NADPH

-

Calmodulin (for nNOS and eNOS)

-

Tetrahydrobiopterin (BH₄)

-

HEPES buffer (pH 7.0-7.4)

-

Methyl-L-NIO hydrochloride (test inhibitor)

-

L-NAME or L-NIO (positive control inhibitor)

-

Dowex 50W-X8 resin (Na⁺ form)

-

Scintillation fluid and counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, NADPH, BH₄, and, for constitutive isoforms, CaCl₂ and calmodulin.

-

Inhibitor Pre-incubation: Aliquot the reaction mixture into microcentrifuge tubes. Add varying concentrations of Methyl-L-NIO hydrochloride to the tubes. Include a vehicle control (no inhibitor) and a positive control. Pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Enzyme Addition: Add the purified NOS enzyme to each tube and briefly continue the incubation.

-

Reaction Initiation: Initiate the enzymatic reaction by adding [¹⁴C]-L-arginine to each tube. Incubate the reaction for a defined period (e.g., 15-30 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA and a high concentration of non-radiolabeled L-arginine.

-

Separation of L-Citrulline: Apply the reaction mixture to a column containing Dowex 50W-X8 resin. The positively charged [¹⁴C]-L-arginine will bind to the resin, while the neutral [¹⁴C]-L-citrulline will flow through.

-

Quantification: Collect the eluate containing [¹⁴C]-L-citrulline, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Methyl-L-NIO compared to the vehicle control. Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

Figure 3: Experimental workflow for an in vitro NOS inhibition assay.

In Vivo & Clinical Data

As of current literature, there are no published reports on in vivo animal studies or clinical trials involving Methyl-L-NIO hydrochloride.[1] Its characterization has been confined to in vitro systems.

Safety and Handling

Stability and Storage:

-

The compound should be stored desiccated at -20°C for long-term stability.[6]

-

For solution-based storage, follow specific guidelines from the supplier, but generally, storage at -80°C is recommended for prepared stocks.[12]

Handling Precautions:

-

Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Handle in a well-ventilated area or under a fume hood to avoid inhalation of dust.

-

Wash hands thoroughly after handling.[13]

-

This product is intended for research use only and is not for human or veterinary use.[4][9]

Hazardous Decomposition:

-

Under fire conditions, hazardous decomposition products can include oxides of carbon (CO, CO₂) and nitrogen (NOx), as well as hydrogen chloride (HCl) gas.[13]

Conclusion

Methyl-L-NIO hydrochloride is a valuable research tool for investigating the nitric oxide signaling pathway. Its dual inhibitory action on both NOS and DDAH provides a multi-faceted approach to reducing NO synthesis. The available quantitative data demonstrates its potency, particularly against nNOS and iNOS at higher concentrations. While the lack of in vivo data currently limits its translational potential, its well-defined in vitro profile makes it a useful compound for cellular and biochemical studies aimed at elucidating the roles of NO and DDAH in various biological contexts. Future research should focus on its in vivo efficacy, selectivity, and pharmacokinetic profile to better assess its therapeutic potential.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. apexbt.com [apexbt.com]

- 7. tandfonline.com [tandfonline.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. L-NIO dihydrochloride | nitric oxide synthase (NOS) inhibitor | CAS# 159190-44-0 | InvivoChem [invivochem.com]

- 13. peptide.com [peptide.com]

Methyl-L-NIO Hydrochloride: An In-depth Technical Guide for a Competitive Nitric Oxide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-L-NIO hydrochloride, systematically known as N⁵-(1-iminopropyl)-L-ornithine monohydrochloride, is a potent competitive inhibitor of nitric oxide synthase (NOS) enzymes. As a derivative of L-ornithine, it acts as a substrate analog to L-arginine, the natural substrate for NOS. This technical guide provides a comprehensive overview of Methyl-L-NIO hydrochloride, including its inhibitory profile, detailed experimental protocols for its characterization, and relevant signaling pathways.

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses. The production of NO is catalyzed by three distinct isoforms of NOS: neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2). While basal levels of NO are essential for homeostasis, the overproduction of NO, particularly by nNOS and iNOS, is implicated in various conditions such as neurodegenerative diseases, inflammation, and septic shock. Consequently, the development of selective NOS inhibitors is a significant area of research for therapeutic intervention. Methyl-L-NIO hydrochloride serves as a valuable tool for investigating the roles of NOS in these processes.

Mechanism of Action and Selectivity

Methyl-L-NIO hydrochloride functions as a competitive inhibitor by binding to the active site of NOS enzymes, thereby preventing the binding of the endogenous substrate, L-arginine. This inhibition is NADPH-dependent. While it is a potent inhibitor of all three isoforms, it exhibits a degree of selectivity, being a more potent inhibitor of nNOS compared to eNOS and iNOS[1]. However, when considering the ratio of the inhibition constant to the Michaelis-Menten constant (Ki/Km), it displays a modest selectivity for iNOS over the constitutive isoforms (nNOS and eNOS)[2].

Data Presentation: Inhibitory Profile

The inhibitory potency of Methyl-L-NIO hydrochloride against the three NOS isoforms is summarized in the table below. This quantitative data is essential for designing experiments and interpreting results.

| NOS Isoform | Inhibitor Constant (Ki) |

| Neuronal NOS (nNOS) | 3.0 µM[1] |

| Endothelial NOS (eNOS) | 10.0 µM[1] |

| Inducible NOS (iNOS) | 9.5 µM[1] |

Table 1: Inhibitory Constants (Ki) of Methyl-L-NIO Hydrochloride for NOS Isoforms.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of NOS inhibitors. The following are protocols for key in vitro and cell-based assays to characterize the inhibitory activity of Methyl-L-NIO hydrochloride.

In Vitro NOS Inhibition Assay: The Citrulline Assay

This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Purified recombinant nNOS, eNOS, or iNOS

-

L-[³H]arginine or L-[¹⁴C]arginine

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)

-

Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4)

-

For nNOS and eNOS: Calmodulin and CaCl₂

-

Methyl-L-NIO hydrochloride (test inhibitor)

-

Stop Buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA)

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation cocktail and scintillation counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, L-[³H]arginine (to a final specific activity), NADPH, FAD, FMN, and BH4. For nNOS and eNOS assays, also include calmodulin and CaCl₂.

-

Inhibitor Addition: In reaction tubes, add varying concentrations of Methyl-L-NIO hydrochloride. Include control tubes with the vehicle solvent only.

-

Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme to each tube.

-

Incubation: Incubate the tubes at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding the Stop Buffer.

-

Separation of L-Citrulline: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will flow through.

-

Quantification: Collect the eluate containing L-[³H]citrulline, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of L-[³H]citrulline produced in the presence of different inhibitor concentrations. Plot the percentage of inhibition versus the inhibitor concentration to calculate the IC₅₀ value. The Ki value can then be determined using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the concentration of L-arginine and Km is the Michaelis constant of the enzyme for L-arginine.

In Vitro NOS Inhibition Assay: Hemoglobin Capture Assay

This spectrophotometric assay measures NO production by detecting the conversion of oxyhemoglobin to methemoglobin.

Materials:

-

Purified recombinant nNOS, eNOS, or iNOS

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)

-

L-arginine

-

Cofactors (as in the citrulline assay)

-

Oxyhemoglobin

-

Methyl-L-NIO hydrochloride

-

Spectrophotometer capable of measuring absorbance at 401 nm and 420 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, L-arginine, cofactors, and oxyhemoglobin.

-

Inhibitor Addition: Add varying concentrations of Methyl-L-NIO hydrochloride to the cuvette.

-

Baseline Measurement: Record the baseline absorbance spectrum (400-450 nm).

-

Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme.

-

Kinetic Measurement: Monitor the change in absorbance over time at 401 nm (the peak absorbance of methemoglobin).

-

Data Analysis: Calculate the initial rate of methemoglobin formation from the linear portion of the absorbance versus time plot. Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ and Ki values as described for the citrulline assay.

Cell-Based Assay for NOS Inhibition

This assay measures NOS activity within a cellular context by quantifying the production of nitrite, a stable breakdown product of NO, using the Griess reagent.

Materials:

-

Cell line expressing the NOS isoform of interest (e.g., RAW 264.7 macrophages for iNOS, primary endothelial cells for eNOS, or neuronal cell lines for nNOS)

-

Cell culture medium and supplements

-

Stimulating agents (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression)

-

Methyl-L-NIO hydrochloride

-

Griess Reagent (Solution A: sulfanilamide in phosphoric acid; Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplate and microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

-

iNOS Induction (if applicable): For iNOS assays, treat the cells with LPS and IFN-γ to induce iNOS expression and incubate for a sufficient period (e.g., 24 hours).

-

Inhibitor Treatment: Add varying concentrations of Methyl-L-NIO hydrochloride to the cells and incubate for a predetermined time.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Add Griess Reagent A followed by Griess Reagent B to each supernatant sample in a new 96-well plate.

-

Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in each sample. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the central role of nitric oxide synthases in key signaling pathways.

Caption: General Nitric Oxide Synthase (NOS) signaling pathway and point of competitive inhibition by Methyl-L-NIO hydrochloride.

Caption: Simplified signaling pathway of neuronal Nitric Oxide Synthase (nNOS) and its inhibition by Methyl-L-NIO hydrochloride.

Experimental Workflow

The following diagram outlines a typical experimental workflow for screening and characterizing NOS inhibitors like Methyl-L-NIO hydrochloride.

References

The Role of Methyl-L-NIO Hydrochloride in Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-L-NIO hydrochloride, a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), serves as a critical tool in dissecting the multifaceted roles of nitric oxide (NO) in cellular signaling. This technical guide provides a comprehensive overview of Methyl-L-NIO hydrochloride's mechanism of action, its impact on key signaling pathways, and detailed experimental protocols for its characterization. By inhibiting the synthesis of NO, a ubiquitous signaling molecule, Methyl-L-NIO hydrochloride allows for the elucidation of NO-dependent pathways in neuroscience, oncology, and immunology. This document summarizes quantitative data on its inhibitory activity, outlines methodologies for its experimental use, and provides visual representations of the signaling cascades it modulates.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3). The dysregulation of NO production is implicated in numerous diseases, making the targeted inhibition of NOS isoforms a significant area of therapeutic research.

Methyl-L-NIO hydrochloride [N5-(1-iminopropyl)-L-ornithine, monohydrochloride] is a competitive inhibitor of all three NOS isoforms, exhibiting a notable selectivity for nNOS. This selectivity makes it an invaluable pharmacological tool for investigating the specific roles of nNOS in the central nervous system and other tissues. Furthermore, evidence suggests that Methyl-L-NIO hydrochloride also possesses inhibitory activity against dimethylarginine dimethylaminohydrolase (DDAH), an enzyme that degrades endogenous NOS inhibitors, thereby adding another layer to its regulatory effects on NO signaling. This guide will delve into the core aspects of Methyl-L-NIO hydrochloride's function and its application in signaling pathway research.

Mechanism of Action

Methyl-L-NIO hydrochloride functions as a competitive inhibitor of nitric oxide synthase (NOS). It competes with the endogenous substrate, L-arginine, for binding to the active site of the enzyme. By occupying the active site, Methyl-L-NIO hydrochloride prevents the conversion of L-arginine to L-citrulline and the concurrent production of nitric oxide.

The inhibitory potency of Methyl-L-NIO hydrochloride varies among the different NOS isoforms, with a preference for nNOS. This selectivity is attributed to subtle structural differences in the active sites of the NOS isoforms.

Quantitative Data on Inhibitory Activity

The inhibitory efficacy of Methyl-L-NIO hydrochloride and its related compounds has been quantified in various studies. The following tables summarize the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for NOS and DDAH enzymes.

| Compound | nNOS Ki (µM) | eNOS Ki (µM) | iNOS Ki (µM) | Reference |

| Methyl-L-NIO hydrochloride | 3.0 | 10.0 | 9.5 | [1] |

| L-NIO | 1.7 | 3.9 | 3.9 | [2] |

| Compound | DDAH IC50 (µM) | Reference |

| Methyl-L-NIO hydrochloride | 70 | [3] |

Key Signaling Pathways Modulated by Methyl-L-NIO Hydrochloride

The primary signaling pathway affected by Methyl-L-NIO hydrochloride is the nitric oxide signaling cascade. By reducing NO bioavailability, it influences downstream effectors, most notably the cyclic guanosine monophosphate (cGMP) pathway. Additionally, through the modulation of NO levels, Methyl-L-NIO hydrochloride can impact other significant pathways, including those involved in angiogenesis.

The Nitric Oxide (NO) Signaling Pathway

Inhibition of NOS by Methyl-L-NIO hydrochloride directly curtails the production of NO. This has profound effects on the canonical NO/cGMP pathway. NO produced by NOS diffuses to adjacent cells and activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of GTP to cGMP. cGMP then acts as a second messenger, activating protein kinase G (PKG) and modulating the activity of cyclic nucleotide-gated ion channels and phosphodiesterases. By blocking NO synthesis, Methyl-L-NIO hydrochloride prevents the activation of this entire cascade.

Caption: Inhibition of the Nitric Oxide Signaling Pathway by Methyl-L-NIO hydrochloride.

Downstream Effects of nNOS Inhibition in Neurons

In the central nervous system, nNOS is often physically associated with the NMDA receptor via the postsynaptic density protein PSD-95.[4] Activation of the NMDA receptor leads to calcium influx, which activates nNOS and subsequent NO production. This NO can then diffuse to neighboring neurons and glial cells, influencing synaptic plasticity, neurogenesis, and, in excess, contributing to excitotoxicity. Selective inhibition of nNOS by Methyl-L-NIO hydrochloride can therefore modulate these neurobiological processes by attenuating NO-mediated signaling in the brain.

Caption: Downstream neuronal signaling pathways affected by nNOS inhibition.

Angiogenesis Signaling Pathway

Nitric oxide is a known modulator of angiogenesis, the formation of new blood vessels. It can influence the expression and activity of key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of VEGF. NO can further stabilize HIF-1α, creating a positive feedback loop that enhances angiogenesis. By inhibiting NOS, Methyl-L-NIO hydrochloride can disrupt this pathway, leading to a reduction in angiogenesis. This has significant implications for cancer biology, where tumor growth is dependent on neovascularization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Developing an irreversible inhibitor of human DDAH-1, an enzyme upregulated in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitric oxide signalling in the brain and its control of bodily functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preliminary Investigation of Methyl-L-NIO Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-L-NIO hydrochloride is a competitive inhibitor of nitric oxide synthase (NOS), an enzyme critical in a myriad of physiological and pathological processes. This document provides a preliminary technical guide on the effects of Methyl-L-NIO hydrochloride, consolidating available quantitative data, outlining potential experimental protocols, and visualizing the core signaling pathway it modulates. Due to the limited availability of in-depth research specifically on the methyl ester form, this guide also draws upon data from the closely related compound, L-NIO, to provide a broader context for its mechanism of action.

Introduction to Methyl-L-NIO Hydrochloride

Methyl-L-NIO hydrochloride, systematically named N5-(1-iminopropyl)-L-ornithine monohydrochloride, is a derivative of L-ornithine that acts as a competitive inhibitor of all three isoforms of nitric oxide synthase: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1] By competing with the endogenous substrate L-arginine, Methyl-L-NIO hydrochloride blocks the synthesis of nitric oxide (NO), a key signaling molecule involved in vasodilation, neurotransmission, and immune responses.[1] Its utility as a research tool lies in its ability to probe the functional roles of NOS in various biological systems.

Quantitative Data on NOS Inhibition

The inhibitory potency of Methyl-L-NIO hydrochloride varies across the different NOS isoforms. The available data, primarily from in vitro assays, is summarized below. It is important to note that some sources provide Ki values, while others report percentage inhibition at specific concentrations.

Table 1: Inhibitory Potency (Ki) of Methyl-L-NIO Hydrochloride against NOS Isoforms

| NOS Isoform | Ki (µM) |

| nNOS | 3.0 |

| eNOS | 10.0 |

| iNOS | 9.5 |

Data sourced from supplier technical information.

Table 2: Percentage Inhibition of NOS Isoforms by Methyl-L-NIO Hydrochloride

| Concentration | nNOS Inhibition (%) | eNOS Inhibition (%) | iNOS Inhibition (%) |

| 100 µM | 77 | 20 | 72 |

| 1 mM | 100 | 85 | 100 |

Data sourced from supplier technical information.

These data suggest that Methyl-L-NIO hydrochloride is a more potent inhibitor of nNOS and iNOS compared to eNOS at lower concentrations.

Experimental Protocols

Detailed experimental protocols for the use of Methyl-L-NIO hydrochloride are not extensively published in peer-reviewed literature. However, a general protocol for assessing NOS inhibition in cell culture can be adapted. The following is a generalized workflow based on protocols for similar NOS inhibitors, such as L-NAME.[2]

In Vitro NOS Inhibition Assay (Griess Reagent Method)

This protocol outlines the measurement of nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants using the Griess reagent.

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages for iNOS, or other cells endogenously expressing NOS isoforms)

-

Complete cell culture medium

-

Methyl-L-NIO hydrochloride

-

Lipopolysaccharide (LPS) and/or other stimulants to induce NOS expression/activity (if necessary)

-

Griess Reagent System (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-incubate the cells with varying concentrations of Methyl-L-NIO hydrochloride for a predetermined time (e.g., 1-2 hours).

-

Stimulation (if required): Add stimulants (e.g., LPS for iNOS induction) to the wells and incubate for a period sufficient to induce NO production (e.g., 24 hours).

-

Sample Collection: After incubation, collect the cell culture supernatants.

-

Griess Assay: a. Add an equal volume of the Griess reagent to each supernatant sample in a new 96-well plate. b. Incubate at room temperature for 10-15 minutes, protected from light. c. Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Data Analysis: Calculate the percentage inhibition of NO production at each concentration of Methyl-L-NIO hydrochloride relative to the stimulated, untreated control.

Signaling Pathways and Visualizations

Methyl-L-NIO hydrochloride's primary mechanism of action is the direct inhibition of nitric oxide synthase, which in turn blocks the downstream signaling cascade initiated by nitric oxide.

Nitric Oxide Signaling Pathway

Nitric oxide produced by NOS diffuses across cell membranes and activates soluble guanylate cyclase (sGC). This enzyme then converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that activates protein kinase G (PKG). PKG, in turn, phosphorylates various downstream targets, leading to a range of physiological effects, including smooth muscle relaxation (vasodilation), reduced platelet aggregation, and modulation of neurotransmission.

Caption: Inhibition of the Nitric Oxide Signaling Pathway by Methyl-L-NIO hydrochloride.

Experimental Workflow for In Vitro NOS Inhibition Assay

The following diagram illustrates the logical flow of the experimental protocol described in section 3.1.

Caption: Workflow for assessing NOS inhibition by Methyl-L-NIO hydrochloride in vitro.

Conclusion

Methyl-L-NIO hydrochloride is a valuable tool for the in vitro investigation of nitric oxide synthase. The available data indicates a preferential inhibition of nNOS and iNOS over eNOS. While detailed, peer-reviewed experimental protocols and in-depth signaling pathway analyses specifically for this compound are limited, this guide provides a foundational understanding based on current knowledge. Researchers are encouraged to optimize experimental conditions for their specific systems and to further explore the downstream consequences of NOS inhibition with this compound. The provided visualizations offer a clear framework for understanding its mechanism of action and for designing experimental workflows.

References

Methyl-L-NIO hydrochloride CAS number and chemical structure

An In-depth Technical Guide to Methyl-L-NIO Hydrochloride

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Methyl-L-NIO hydrochloride, a competitive inhibitor of nitric oxide synthase (NOS). This document details its chemical properties, inhibitory activity against NOS isoforms, and the signaling pathways it modulates.

Chemical Identity and Properties

Methyl-L-NIO hydrochloride, also known as N5-(1-iminopropyl)-L-ornithine monohydrochloride, is a chemical compound used in research to study the roles of nitric oxide (NO) in various physiological and pathological processes.

Chemical Structure:

Table 1: Chemical and Physical Properties of Methyl-L-NIO Hydrochloride

| Property | Value |

| CAS Number | 150403-96-6 |

| Molecular Formula | C₈H₁₇N₃O₂•HCl |

| Molecular Weight | 223.70 g/mol |

| Alternate Names | N5-(1-iminopropyl)-L-ornithine, monohydrochloride |

Mechanism of Action and Quantitative Inhibitory Activity

Methyl-L-NIO hydrochloride functions as a competitive inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the synthesis of nitric oxide from L-arginine. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Methyl-L-NIO hydrochloride exhibits differential inhibitory activity against these isoforms.

While it is a more potent inhibitor of nNOS compared to eNOS and iNOS, on a Kᵢ/Kₘ basis, it demonstrates a modest selectivity for iNOS[1]. The inhibitory constants (Kᵢ) quantify the concentration of the inhibitor required to produce half-maximum inhibition.

Table 2: Inhibitory Activity (Kᵢ) of Methyl-L-NIO Hydrochloride against NOS Isoforms

| NOS Isoform | Kᵢ (µM) |

| nNOS (neuronal) | 3.0 |

| eNOS (endothelial) | 10.0 |

| iNOS (inducible) | 9.5 |

Experimental Protocols

The following is a generalized experimental protocol for determining the inhibitory activity of Methyl-L-NIO hydrochloride on NOS isoforms. This method is based on the widely used L-citrulline conversion assay.

Protocol: Determination of NOS Inhibition by L-Citrulline Conversion Assay

Objective: To measure the inhibitory potency (Kᵢ) of Methyl-L-NIO hydrochloride on purified nNOS, eNOS, and iNOS.

Principle: This assay quantifies the enzymatic conversion of radiolabeled L-arginine to L-citrulline by NOS. The amount of radiolabeled L-citrulline produced is directly proportional to the enzyme's activity.

Materials:

-

Purified recombinant nNOS, eNOS, and iNOS enzymes

-

L-[¹⁴C]-Arginine

-

NADPH

-

Calcium Chloride (CaCl₂)

-

Calmodulin

-

Tetrahydrobiopterin (BH₄)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

-

Methyl-L-NIO hydrochloride

-

Dowex AG 50WX-8 resin (sodium form)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reagent Preparation: Prepare a master mix in the assay buffer containing L-[¹⁴C]-Arginine, NADPH, CaCl₂, calmodulin (for nNOS and eNOS), and BH₄.

-

Inhibitor Preparation: Prepare serial dilutions of Methyl-L-NIO hydrochloride in the assay buffer. A vehicle control (buffer only) should be included.

-

Reaction Initiation: In microcentrifuge tubes, add the assay buffer, the appropriate NOS enzyme isoform, and varying concentrations of Methyl-L-NIO hydrochloride or vehicle.

-

Enzymatic Reaction: Start the reaction by adding the master mix to each tube.

-

Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA).

-

Separation of L-Citrulline: Apply the reaction mixture to columns containing Dowex AG 50WX-8 resin. The resin binds the unreacted L-[¹⁴C]-Arginine, allowing the newly formed L-[¹⁴C]-Citrulline to be collected in the eluate.

-

Quantification: Add a scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the rate of L-citrulline formation for each inhibitor concentration. The Kᵢ value can be determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Signaling Pathway Modulation

By inhibiting NOS, Methyl-L-NIO hydrochloride directly impacts the nitric oxide signaling pathway. A primary downstream effector of NO is soluble guanylate cyclase (sGC). Activation of sGC by NO leads to the conversion of GTP to cyclic guanosine monophosphate (cGMP), a second messenger that activates protein kinase G (PKG) and other downstream targets, ultimately leading to various physiological responses such as smooth muscle relaxation (vasodilation).

Figure 1. Inhibition of the Nitric Oxide Signaling Pathway by Methyl-L-NIO Hydrochloride.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the effect of Methyl-L-NIO hydrochloride on cellular nitric oxide production.

Figure 2. General workflow for evaluating the inhibitory effect of Methyl-L-NIO hydrochloride on cellular NO production.

References

Unlocking Therapeutic Potential: A Technical Guide to Emerging Research Areas for Methyl-L-NIO Hydrochloride

For Immediate Release

[City, State] – [Date] – Methyl-L-NIO hydrochloride, a competitive inhibitor of nitric oxide synthase (NOS) and a potential modulator of dimethylarginine dimethylaminohydrolase (DDAH), presents a compelling subject for advanced research in drug development. This technical guide delineates promising research avenues for this compound, offering detailed experimental protocols and summarizing key quantitative data to inform and accelerate future investigations by researchers, scientists, and drug development professionals.

Executive Summary

Methyl-L-NIO hydrochloride has demonstrated inhibitory activity against all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS) and the enzyme DDAH. The overproduction of nitric oxide (NO) is implicated in a range of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer. By modulating the NOS and DDAH pathways, Methyl-L-NIO hydrochloride holds the potential for therapeutic intervention in these areas. This document outlines key research directions to explore this potential, focusing on its isoform selectivity, its efficacy in relevant disease models, and its dual-action mechanism.

Core Compound Data

A critical aspect of understanding the therapeutic potential of Methyl-L-NIO hydrochloride lies in its inhibitory activity. The following tables summarize the available quantitative data for its effects on NOS isoforms and DDAH.

Table 1: Inhibitory Activity of Methyl-L-NIO Hydrochloride against Nitric Oxide Synthase (NOS) Isoforms

| Isoform | Parameter | Value (µM) |

| nNOS | K_i | 3.0 |

| eNOS | K_i | 10.0 |

| iNOS | K_i | 9.5 |

Data sourced from publicly available information.

Table 2: Inhibitory Activity of Methyl-L-NIO Hydrochloride against Human Dimethylarginine Dimethylaminohydrolase (hDDAH)

| Enzyme | Parameter | Value (µM) |

| hDDAH | IC_50 | 70 |

Data sourced from publicly available information.[1]

Table 3: Percentage Inhibition of NOS Isoforms by Methyl-L-NIO Hydrochloride

| Concentration (µM) | nNOS Inhibition (%) | eNOS Inhibition (%) | iNOS Inhibition (%) |

| 100 | 77 | 20 | 72 |

| 1000 | 100 | 85 | 100 |

Data sourced from publicly available information.[1]

Proposed Research Areas and Experimental Protocols

Based on the existing data, the following research areas are proposed to further elucidate the therapeutic utility of Methyl-L-NIO hydrochloride.

Research Area 1: Elucidating the Therapeutic Potential in Cancer

Rationale: The tumor microenvironment often exhibits elevated levels of NO, which can promote angiogenesis, metastasis, and resistance to therapy.[2] By inhibiting NOS, Methyl-L-NIO hydrochloride could potentially disrupt these pro-tumorigenic processes.

Key Experiments:

-

In Vitro Cancer Cell Migration and Invasion Assay: To assess the effect of Methyl-L-NIO hydrochloride on the metastatic potential of cancer cells.

-

In Vivo Xenograft Model of Human Colorectal Cancer: To evaluate the in vivo efficacy of Methyl-L-NIO hydrochloride in a tumor model known to be influenced by NOS activity.

This protocol is adapted from established methods for assessing cancer cell motility.[3][4][5]

Objective: To determine the effect of Methyl-L-NIO hydrochloride on the migration and invasion of human colorectal cancer cell lines (e.g., HT-29, HCT 116).

Materials:

-

Human colorectal cancer cell lines (HT-29, HCT 116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Methyl-L-NIO hydrochloride (stock solution in sterile water or PBS)

-

24-well plates with 8.0 µm pore size inserts (for invasion assay, inserts coated with Matrigel)

-

Pipette tips

-

Crystal Violet staining solution

-

Microscope with imaging capabilities

Procedure:

Wound Healing (Migration) Assay:

-

Seed cells in a 6-well plate and grow to a confluent monolayer.

-

Create a "scratch" in the monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add fresh media containing various concentrations of Methyl-L-NIO hydrochloride (e.g., 0, 10, 50, 100 µM).

-

Image the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).

-

Quantify the rate of wound closure.

Transwell Invasion Assay:

-

Rehydrate Matrigel-coated inserts according to the manufacturer's instructions.

-

Seed cancer cells in the upper chamber in serum-free media containing various concentrations of Methyl-L-NIO hydrochloride.

-

Add complete media (with chemoattractant) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the top of the insert.

-

Fix and stain the invading cells on the bottom of the membrane with Crystal Violet.

-

Count the number of invading cells under a microscope.

Expected Outcome: A dose-dependent decrease in wound healing rate and cell invasion would suggest that Methyl-L-NIO hydrochloride has anti-metastatic properties.

Research Area 2: Investigating the Neuroprotective Effects in Neuroinflammation

Rationale: Overproduction of NO by nNOS and iNOS is a key factor in the pathology of neuroinflammatory and neurodegenerative diseases.[6] The inhibitory action of Methyl-L-NIO hydrochloride on these isoforms suggests a potential neuroprotective role.

Key Experiments:

-

In Vitro Model of Neuroinflammation: To assess the ability of Methyl-L-NIO hydrochloride to protect neurons from inflammatory damage.

-

In Vivo Model of Focal Cerebral Ischemia: To evaluate the neuroprotective efficacy of Methyl-L-NIO hydrochloride in an animal model of stroke.

This protocol is based on a model that utilizes the related compound L-NIO to induce focal ischemia.[7]

Objective: To determine if administration of Methyl-L-NIO hydrochloride can reduce infarct volume and improve neurological outcome following focal cerebral ischemia in rats.

Materials:

-

Adult male Sprague-Dawley rats

-

Methyl-L-NIO hydrochloride (sterile solution for injection)

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic apparatus

-

Microinjection pump

-

TTC (2,3,5-triphenyltetrazolium chloride) stain

-

Neurological scoring system

Procedure:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Induce focal cerebral ischemia via a method such as middle cerebral artery occlusion (MCAO).

-

Administer Methyl-L-NIO hydrochloride (intraperitoneally or intravenously) at various doses and time points post-ischemia. A control group will receive a vehicle injection.

-

Monitor the animals for a set period (e.g., 24-72 hours).

-

Assess neurological deficits using a standardized scoring system.

-

At the end of the experiment, euthanize the animals and perfuse the brains.

-

Section the brains and stain with TTC to visualize the infarct area.

-

Quantify the infarct volume.

Expected Outcome: A reduction in infarct volume and improvement in neurological scores in the Methyl-L-NIO hydrochloride-treated group compared to the control group would indicate a neuroprotective effect.

Research Area 3: Characterizing the Dual Inhibition of NOS and DDAH

Rationale: Methyl-L-NIO hydrochloride inhibits both NOS and DDAH. DDAH is the primary enzyme responsible for the degradation of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of NOS.[8] Inhibition of DDAH would lead to an accumulation of ADMA, thereby further reducing NOS activity. This dual mechanism could offer a more potent and sustained inhibition of NO production.

Key Experiments:

-

DDAH Activity Assay in Cell Lysates: To confirm and characterize the inhibitory effect of Methyl-L-NIO hydrochloride on DDAH activity.

-

Measurement of Intracellular ADMA Levels: To determine if inhibition of DDAH by Methyl-L-NIO hydrochloride leads to an increase in intracellular ADMA.

This protocol is adapted from established methods for measuring DDAH activity.[9][10]

Objective: To quantify the inhibitory effect of Methyl-L-NIO hydrochloride on DDAH activity in cultured cells (e.g., endothelial cells).

Materials:

-

Cultured endothelial cells (e.g., HUVECs)

-

Methyl-L-NIO hydrochloride

-

Cell lysis buffer

-

ADMA as a substrate

-

Reagents for colorimetric detection of citrulline (product of DDAH activity)

-

Microplate reader

Procedure:

-

Culture endothelial cells to confluency.

-

Lyse the cells and prepare a cell lysate containing the DDAH enzyme.

-

In a microplate, incubate the cell lysate with ADMA and various concentrations of Methyl-L-NIO hydrochloride.

-

Allow the enzymatic reaction to proceed for a set time at 37°C.

-

Stop the reaction and add the colorimetric reagents to detect the amount of citrulline produced.

-

Measure the absorbance using a microplate reader.

-

Calculate the DDAH activity and the IC50 value for Methyl-L-NIO hydrochloride.

Expected Outcome: A dose-dependent decrease in citrulline production will confirm the inhibitory activity of Methyl-L-NIO hydrochloride on DDAH and allow for the determination of its potency.

Visualizing the Pathways and Workflows

To facilitate a deeper understanding of the mechanisms and experimental designs, the following diagrams illustrate the key signaling pathways and workflows.

Caption: NOS signaling pathway in cancer and the inhibitory action of Methyl-L-NIO hydrochloride.

Caption: The DDAH-NOS pathway and the dual inhibitory effects of Methyl-L-NIO hydrochloride.

Caption: Experimental workflow for assessing the neuroprotective effects of Methyl-L-NIO hydrochloride.

Conclusion and Future Directions

Methyl-L-NIO hydrochloride is a promising pharmacological tool with the potential for therapeutic development in oncology and neurology. The proposed research areas provide a roadmap for a comprehensive evaluation of its efficacy and mechanism of action. Future research should also focus on pharmacokinetic and pharmacodynamic studies to optimize dosing and administration routes, as well as broader toxicity screening. The dual inhibition of NOS and DDAH warrants further investigation to understand the synergistic potential of this unique mode of action. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for the scientific community to advance our understanding and application of Methyl-L-NIO hydrochloride.

References

- 1. Methyl-L-NIO hydrochloride | NO Synthase | 150403-96-6 | Invivochem [invivochem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 4. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitric oxide modulation in neuroinflammation and the role of mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-NIO as a novel mechanism for inducing focal cerebral ischemia in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A stable-isotope based technique for the determination of dimethylarginine dimethylaminohydrolase (DDAH) activity in mouse tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Selectivity of Methyl-L-NIO Hydrochloride for DDAH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the selectivity of Methyl-L-NIO hydrochloride, a notable inhibitor of Dimethylarginine Dimethylaminohydrolase (DDAH). A comprehensive review of its inhibitory action on DDAH and its cross-reactivity with Nitric Oxide Synthase (NOS) isoforms is presented. This document serves as a critical resource for researchers engaged in the study of the DDAH-ADMA-NO pathway and for professionals in the field of drug discovery and development targeting enzymes involved in nitric oxide regulation. Detailed experimental methodologies and quantitative data are provided to facilitate reproducible research and informed decision-making.

Introduction

The enzyme Dimethylarginine Dimethylaminohydrolase (DDAH) plays a pivotal role in the regulation of nitric oxide (NO) production. It achieves this by metabolizing asymmetric dimethylarginine (ADMA), an endogenous inhibitor of all three isoforms of Nitric Oxide Synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1][2] By degrading ADMA, DDAH effectively increases the bioavailability of L-arginine for NOS, thereby promoting NO synthesis.[2][3] The dysregulation of the DDAH-ADMA-NO pathway has been implicated in a variety of pathological conditions, making DDAH a compelling therapeutic target.

Methyl-L-NIO hydrochloride, a derivative of L-N5-(1-iminoethyl)ornithine, has emerged as an inhibitor of DDAH. Understanding its selectivity for DDAH over the NOS isoforms is paramount for its development as a specific pharmacological tool or therapeutic agent. This guide synthesizes the available quantitative data on the inhibitory profile of Methyl-L-NIO hydrochloride and provides detailed experimental protocols for the assessment of DDAH and NOS activity.

The DDAH-ADMA-NO Signaling Pathway

The interplay between DDAH, ADMA, and NOS is a critical signaling axis in numerous physiological processes. The following diagram illustrates this pathway and the point of intervention for Methyl-L-NIO hydrochloride.

Quantitative Data on Inhibitor Selectivity

The selectivity of an inhibitor is a critical determinant of its utility in research and medicine. The following tables summarize the known inhibitory activities of Methyl-L-NIO hydrochloride and its parent compound, L-NIO, against DDAH and the three NOS isoforms.

Table 1: Inhibitory Activity of Methyl-L-NIO Hydrochloride

| Enzyme Target | Inhibitory Activity |

| Human DDAH | IC50: 70 µM[4] |

| Neuronal NOS (nNOS) | Ki: 3.0 µM[5] |

| Endothelial NOS (eNOS) | Ki: 100 µM[5] |

| Inducible NOS (iNOS) | Ki: 9.5 µM[5] |

Table 2: Inhibitory Activity of L-NIO (for comparison)

| Enzyme Target | Inhibitory Activity |

| Neuronal NOS (nNOS) | Ki: 1.7 µM[6] |

| Endothelial NOS (eNOS) | Ki: 3.9 µM[6] |

| Inducible NOS (iNOS) | Ki: 3.9 µM[6] |

Based on the available data, Methyl-L-NIO hydrochloride demonstrates a preference for inhibiting nNOS and iNOS over DDAH and eNOS. Its parent compound, L-NIO, is a potent and non-selective NOS inhibitor.[6]

Experimental Protocols

Accurate determination of inhibitor selectivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for assessing DDAH and NOS inhibition.

DDAH Inhibition Assay (Colorimetric Method)

This protocol is adapted from established colorimetric assays for DDAH activity, which measure the production of L-citrulline from ADMA.

Experimental Workflow:

Materials:

-

Recombinant human DDAH1

-

Asymmetric dimethylarginine (ADMA)

-

Methyl-L-NIO hydrochloride

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Trichloroacetic acid (TCA) or other suitable acid for reaction termination

-

Color reagent: A mixture of diacetyl monoxime and thiosemicarbazide in an acidic solution.

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well microplate, prepare a reaction mixture containing phosphate buffer, recombinant DDAH1, and ADMA.

-

Inhibitor Addition: Add varying concentrations of Methyl-L-NIO hydrochloride to the wells. Include a control group with no inhibitor.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.

-

Reaction Termination: Stop the reaction by adding an equal volume of TCA solution to each well. This will precipitate the enzyme.

-

Centrifugation: Centrifuge the plate to pellet the precipitated protein.

-

Color Development: Transfer the supernatant to a new microplate. Add the color reagent to each well.

-

Heating: Heat the plate at a specific temperature (e.g., 95°C) for a set duration to allow for the colorimetric reaction between L-citrulline and the reagent to occur.

-

Absorbance Measurement: After cooling to room temperature, measure the absorbance of each well at approximately 540 nm using a microplate reader.

-

Data Analysis: Construct a dose-response curve by plotting the percentage of DDAH inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DDAH activity.

NOS Inhibition Assay (Griess Reagent Method)

This protocol measures the production of nitrite, a stable breakdown product of NO, to determine NOS activity.

Experimental Workflow:

Materials:

-

Purified recombinant nNOS, eNOS, or iNOS

-

L-Arginine

-

NADPH

-

Calmodulin and CaCl2 (for nNOS and eNOS assays)

-

Methyl-L-NIO hydrochloride

-

HEPES buffer (e.g., 50 mM, pH 7.4)

-

Griess Reagent:

-

Reagent A: Sulfanilamide in an acidic solution

-

Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) in water

-

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well microplate, prepare a reaction mixture containing HEPES buffer, the specific NOS isoform, L-arginine, and necessary cofactors (NADPH for all; Ca2+/Calmodulin for nNOS and eNOS).

-

Inhibitor Addition: Add varying concentrations of Methyl-L-NIO hydrochloride to the wells. Include a control group with no inhibitor.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for NO production.

-

Griess Reaction: a. Add Griess Reagent A to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature, protected from light. b. Add Griess Reagent B to each well and incubate for another short period to allow the diazonium salt to form a colored azo compound.

-

Absorbance Measurement: Measure the absorbance of each well at approximately 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in each sample. Construct a dose-response curve and determine the IC50 or Ki value for Methyl-L-NIO hydrochloride against each NOS isoform.

Discussion and Conclusion

The quantitative data presented in this guide indicates that Methyl-L-NIO hydrochloride is a multi-target inhibitor, with a notable preference for nNOS and iNOS over DDAH and eNOS. Its IC50 value of 70 µM against human DDAH suggests a moderate inhibitory potency for this enzyme.[4] However, its significantly lower Ki values for nNOS (3.0 µM) and iNOS (9.5 µM) indicate a more potent inhibition of these NOS isoforms.[5] The selectivity for nNOS and iNOS over eNOS (Ki of 100 µM) is also apparent.[5]

This selectivity profile has important implications for the use of Methyl-L-NIO hydrochloride in research. When used at concentrations sufficient to inhibit DDAH, it is likely to also exert significant inhibitory effects on nNOS and iNOS. Therefore, attributing any observed physiological or cellular effects solely to DDAH inhibition when using this compound requires careful consideration and potentially the use of additional, more selective pharmacological tools.

For drug development professionals, the observed lack of high selectivity for DDAH may limit the therapeutic potential of Methyl-L-NIO hydrochloride as a DDAH-specific agent. However, its profile as a dual nNOS/iNOS inhibitor with weaker DDAH and eNOS activity could be of interest in pathological conditions where the overactivity of both nNOS and iNOS is implicated.

References

- 1. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]

- 2. The DDAH/ADMA pathway is a critical regulator of NO signalling in vascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DDAH says NO to ADMA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl-L-NIO hydrochloride | NO Synthase | 150403-96-6 | Invivochem [invivochem.com]

- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Methyl-L-NIO Hydrochloride in Vitro NOS Inhibition Assays

Introduction

Methyl-L-NIO hydrochloride is a competitive inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the synthesis of nitric oxide (NO) from L-arginine. NO is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses.[1] Overproduction of NO is implicated in various pathological conditions, making NOS inhibitors like Methyl-L-NIO hydrochloride valuable tools for research and potential therapeutic development. These application notes provide detailed protocols for assessing the in vitro inhibitory activity of Methyl-L-NIO hydrochloride against NOS using both purified enzyme and cell-based assays.

Mechanism of Action: Methyl-L-NIO hydrochloride acts as a competitive inhibitor of all three NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). It competes with the endogenous substrate, L-arginine, for binding to the active site of the enzyme, thereby preventing the synthesis of nitric oxide.[2] The inhibitory potency of related compounds such as L-NIO has been quantified, with Ki values in the low micromolar range for all isoforms.[2][3]

Data Presentation

The inhibitory activity of L-NIO, a close analog of Methyl-L-NIO, against the three NOS isoforms is summarized in the table below. These values serve as a reference for the expected potency of Methyl-L-NIO.

| Compound | nNOS (neuronal) K | eNOS (endothelial) K | iNOS (inducible) K |

| L-NIO | 1.7[2][3] | 3.9[2][3] | 3.9[2][3] |

Signaling Pathway Diagram

Caption: Nitric oxide synthesis pathway and its inhibition by Methyl-L-NIO hydrochloride.

Experimental Protocols

Protocol 1: In Vitro NOS Inhibition Assay Using Purified Enzyme

This protocol describes the determination of NOS inhibition by Methyl-L-NIO hydrochloride using a purified NOS enzyme and measuring the production of nitric oxide's stable metabolites, nitrite and nitrate, via the Griess assay.[4]

Materials and Reagents:

-

Purified NOS enzyme (nNOS, eNOS, or iNOS)

-

Methyl-L-NIO hydrochloride

-

L-Arginine (substrate)

-

NADPH (cofactor)

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

-

Calmodulin (for nNOS and eNOS)

-

Calcium Chloride (CaCl₂)

-

NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

-

Nitrate Reductase

-

Griess Reagent A (Sulfanilamide in acid)

-

Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride in acid)

-

Sodium Nitrite (for standard curve)

-

96-well microplate

-

Microplate reader (540 nm absorbance)

Procedure:

-

Reagent Preparation: Prepare stock solutions of Methyl-L-NIO hydrochloride, L-arginine, NADPH, BH4, Calmodulin, and CaCl₂ in NOS Assay Buffer.

-

Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing NOS Assay Buffer, purified NOS enzyme, NADPH, BH4, Calmodulin (if using nNOS/eNOS), and CaCl₂.

-

Inhibitor Addition: Add varying concentrations of Methyl-L-NIO hydrochloride to the appropriate wells. Include a vehicle control (no inhibitor).

-

Initiate Reaction: Start the enzymatic reaction by adding L-arginine to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Nitrate Reduction: Stop the reaction and add nitrate reductase to each well to convert any nitrate to nitrite. Incubate as recommended by the supplier.

-

Griess Assay:

-

Add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Determine the percentage of NOS inhibition for each concentration of Methyl-L-NIO hydrochloride compared to the vehicle control.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Protocol 2: Cell-Based iNOS Inhibition Assay

This protocol outlines the procedure for evaluating the inhibitory effect of Methyl-L-NIO hydrochloride on inducible NOS (iNOS) activity in a cellular context, using a macrophage cell line like RAW 264.7.

Materials and Reagents:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Interferon-gamma (IFN-γ) (optional, for enhanced iNOS induction)

-

Methyl-L-NIO hydrochloride

-

Griess Reagent A and B

-

Sodium Nitrite

-

96-well cell culture plate

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader (540 nm absorbance)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight in a CO₂ incubator.

-

Cell Treatment:

-

Remove the old medium.

-

Add fresh medium containing various concentrations of Methyl-L-NIO hydrochloride. Include a vehicle control.

-

Pre-incubate the cells with the inhibitor for 1 hour.

-

-

iNOS Induction: Induce iNOS expression by adding LPS (e.g., 1 µg/mL) and optionally IFN-γ to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours in a CO₂ incubator.

-

Sample Collection: Carefully collect the cell culture supernatant from each well.

-

Griess Assay:

-

In a new 96-well plate, mix an equal volume of the collected supernatant and Griess Reagent A. Incubate for 5-10 minutes at room temperature, protected from light.

-

Add an equal volume of Griess Reagent B and incubate for another 5-10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Data Analysis:

-

Create a nitrite standard curve.

-

Determine the nitrite concentration in the supernatants.

-

Calculate the percentage of iNOS inhibition at each concentration of Methyl-L-NIO hydrochloride relative to the LPS-stimulated vehicle control.

-

Determine the IC₅₀ value.

-

Experimental Workflow Diagram

Caption: Workflow for the cell-based iNOS inhibition assay.

References

Application Notes and Protocols for Inducing Focal Cerebral Ischemia in Rats using Methyl-L-NIO Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal cerebral ischemia, a condition characterized by reduced blood flow to a specific brain region, is a major cause of disability and mortality worldwide. To develop effective therapeutic interventions, robust and reproducible animal models are essential. One such model involves the use of Methyl-L-NIO hydrochloride (L-NIO), a potent inhibitor of nitric oxide synthase (NOS), to induce focal cerebral ischemia in rats. L-NIO primarily targets the endothelial nitric oxide synthase (eNOS) isoform, leading to vasoconstriction and subsequent ischemic injury.[1]

This document provides detailed application notes and protocols for the induction of focal cerebral ischemia in rats using Methyl-L-NIO hydrochloride. The described model, established by Van Slooten et al. (2015), offers several advantages, including low surgical complexity, high reproducibility of infarcts, and zero mortality.[1][2]

Mechanism of Action

Methyl-L-NIO hydrochloride is a competitive inhibitor of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS). However, it displays a greater effect on the endothelial isoform (eNOS).[1] Under normal physiological conditions, eNOS produces nitric oxide (NO), a potent vasodilator that plays a crucial role in maintaining cerebral blood flow (CBF). By inhibiting eNOS, L-NIO reduces the bioavailability of NO in the cerebral vasculature. This leads to vasoconstriction, a significant reduction in local cerebral blood flow, and subsequent ischemic neuronal death in the targeted brain region.[1][3][4] The inhibition of eNOS can also trigger inflammatory responses, further contributing to the pathophysiology of the ischemic event.[1]

Data Presentation

The following tables summarize quantitative data from studies utilizing NOS inhibitors to model cerebral ischemia in rats.

Table 1: Infarct Volume Following NOS Inhibition in Rats

| NOS Inhibitor | Animal Strain | Duration of Ischemia | Reperfusion Time | Brain Region | Infarct Volume | Reference |

| Methyl-L-NIO hydrochloride | Sprague Dawley | Not specified | 3 days | Striatum | 8.5 ± 5.3% of contralateral striatum | [1][2] |

| L-NAME | Wistar | 2 hours | 3 days | Hemisphere | 144.3 ± 19.6 mm³ (vs. 60.9 ± 30.5 mm³ in control) | [5] |

| L-NAME | Wistar | 2 hours | 3 days | Cortex | 93.3 ± 15.2 mm³ (vs. 33.8 ± 21.9 mm³ in control) | [5] |

| L-NAME | Wistar | 2 hours | 3 days | Subcortex | 51.0 ± 5.5 mm³ (vs. 25.1 ± 9.4 mm³ in control) | [5] |

Table 2: Neurological Deficit Scores Following NOS Inhibition in Rats

| NOS Inhibitor | Animal Strain | Time Post-Ischemia | Neurological Score (Mean ± SEM) | Scoring System | Reference |

| L-NAME | Wistar | Day 1 | 2.8 ± 0.3 (vs. 1.4 ± 0.4 in control) | 0-4 scale (higher is worse) | [5] |

| L-NAME | Wistar | Day 2 | 2.7 ± 0.3 (vs. 1.3 ± 0.4 in control) | 0-4 scale (higher is worse) | [5] |

| L-NAME | Wistar | Day 3 | 2.6 ± 0.3 (vs. 1.1 ± 0.4 in control) | 0-4 scale (higher is worse) | [5] |

Table 3: Cerebral Blood Flow Changes Following NOS Inhibition in Rats

| NOS Inhibitor | Animal Strain | Brain Region | Change in Cerebral Blood Flow | Measurement Technique | Reference |

| L-NAME | Conscious Rats | Cerebellum | 79 ± 4 to 45 ± 1 ml 100 g⁻¹ min⁻¹ | [¹⁴C]iodoantipyrine autoradiography | [2] |

| L-NAME | Conscious Rats | Medulla Oblongata | 76 ± 4 to 47 ± 2 ml 100 g⁻¹ min⁻¹ | [¹⁴C]iodoantipyrine autoradiography | [2] |

| L-NAME | Conscious Rats | Cortex | 117 ± 6 to 72 ± 2 ml 100 g⁻¹ min⁻¹ | [¹⁴C]iodoantipyrine autoradiography | [2] |

| L-NMMA | Rat | Cerebral Cortices & Deep Structures | Significant reduction | [¹⁴C]iodoantipyrine autoradiography | [3] |

Experimental Protocols

Protocol 1: Preparation of Methyl-L-NIO Hydrochloride Solution

Materials:

-

Methyl-L-NIO hydrochloride powder

-

Sterile, pyrogen-free phosphate-buffered saline (PBS) or 0.9% normal saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile filters (0.22 µm)

Procedure:

-

Calculate the required amount of Methyl-L-NIO hydrochloride to prepare a 2 µM solution.

-

Aseptically weigh the calculated amount of Methyl-L-NIO hydrochloride powder and transfer it to a sterile microcentrifuge tube.

-

Add the required volume of sterile PBS or 0.9% normal saline to the tube.

-

Vortex the solution until the powder is completely dissolved.

-

Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

-

Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Induction of Focal Cerebral Ischemia via Intrastriatal Infusion of Methyl-L-NIO Hydrochloride and Jugular Vein Occlusion

Materials and Animals:

-

Adult male Sprague Dawley rats (250-350 g)

-

Methyl-L-NIO hydrochloride solution (2 µM)

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Microinjection pump and syringe

-

Surgical instruments for jugular vein occlusion

-

Suture material

-

Heating pad to maintain body temperature

Procedure:

Part A: Surgical Preparation

-

Anesthetize the rat using an appropriate anesthetic agent and mount it in a stereotaxic frame. Maintain anesthesia throughout the surgical procedure.

-

Maintain the rat's body temperature at 37°C using a heating pad.

-

Make a midline incision on the scalp to expose the skull. Clean the skull surface with sterile saline.

-

Identify and mark the bregma.

Part B: Jugular Vein Occlusion

-

Make a ventral midline incision in the neck to expose the right jugular vein.

-

Carefully dissect the vein from the surrounding tissue.

-

Ligate the jugular vein at two points and cut between the ligatures to achieve occlusion.

-

Suture the neck incision.

Part C: Intrastriatal Infusion of Methyl-L-NIO Hydrochloride

-

Based on a rat brain atlas, determine the stereotaxic coordinates for the striatum. The following coordinates relative to bregma are a suggested starting point for adult Sprague Dawley rats and should be optimized for your specific experimental setup:

-

Anterior-Posterior (AP): +0.5 mm

-

Medial-Lateral (ML): ±3.0 mm

-

Dorsal-Ventral (DV): -5.0 mm from the dura

-

-

Drill a small burr hole in the skull at the determined coordinates.

-

Carefully lower the injection needle to the target depth in the striatum.

-